molecular formula C10H11N3O2 B6180591 methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 1781148-96-6

methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate

カタログ番号 B6180591
CAS番号: 1781148-96-6
分子量: 205.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate (MAMBD) is a compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. MAMBD has a unique chemical structure and a wide range of biochemical and physiological effects, making it an interesting and promising compound for a variety of applications.

科学的研究の応用

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been studied extensively for its potential applications in scientific research. It has been used as a model compound in studies of enzyme inhibition, protein-ligand interactions, and drug design. It has also been used as a tool to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has also been used as a model compound for the design of new drugs and for the study of drug-target interactions.

作用機序

The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which then activate certain biochemical pathways. methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been shown to bind to several different types of receptors, including G-protein-coupled receptors, tyrosine kinase receptors, and nuclear receptors. This binding is believed to be responsible for the biochemical and physiological effects of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate.
Biochemical and Physiological Effects
methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). It has also been shown to modulate the activity of several neurotransmitters, including serotonin and dopamine. In addition, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β.

実験室実験の利点と制限

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

将来の方向性

There are several potential future directions for the study of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate. One potential direction is to investigate its potential use as a therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective methods of synthesis. Another potential direction is to investigate its potential use as a tool to study the structure and function of proteins and to investigate the mechanisms of drug action. Finally, further research could be conducted to explore the potential applications of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate in other areas, such as drug design and drug-target interactions.

合成法

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate can be synthesized using two different methods: the direct method and the indirect method. The direct method involves reacting 4-hydroxy-2-methylbenzoic acid with 2-amino-1-methyl-1H-1,3-benzodiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The indirect method involves reacting 4-hydroxy-2-methylbenzoic acid with 2-amino-1-methyl-1H-1,3-benzodiazole in the presence of a base and a catalyst, such as p-toluenesulfonic acid, followed by the addition of a reducing agent, such as sodium borohydride.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate involves the reaction of 2-aminobenzophenone with methyl chloroformate, followed by reduction with sodium borohydride and subsequent carboxylation with carbon dioxide.", "Starting Materials": [ "2-aminobenzophenone", "methyl chloroformate", "sodium borohydride", "carbon dioxide" ], "Reaction": [ "2-aminobenzophenone is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate intermediate.", "The intermediate is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then carboxylated with carbon dioxide in the presence of a suitable catalyst such as palladium on carbon to form the final product, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate." ] }

CAS番号

1781148-96-6

分子式

C10H11N3O2

分子量

205.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。